Thiazovivin

Vue d'ensemble

Description

Le thiazovivin est un inhibiteur moléculaire de petite taille de la protéine kinase associée à la Rho-coiled-coil (ROCK), une kinase sérine/thréonine qui joue un rôle crucial dans la polarité cellulaire, la contraction et la réorganisation du cytosquelette d'actine . Il est largement utilisé dans les techniques de culture cellulaire, en particulier pour la génération de cellules souches pluripotentes induites .

Mécanisme D'action

Thiazovivin, also known as this compound (GMP), is a potent and selective inhibitor of the enzyme Rho-associated coiled-coil containing protein kinase (ROCK) . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is a serine/threonine kinase that plays a crucial role in cell polarity, contraction, and actin cytoskeleton reorganization .

Mode of Action

This compound interacts with its target, ROCK, by inhibiting its activity . This inhibition leads to the stabilization of E-cadherin, which promotes cell survival and improves cell attachment . This compound is effective at concentrations five times lower than another common ROCK inhibitor, Y-27632 .

Biochemical Pathways

This compound affects the Rho/ROCK pathway . By inhibiting ROCK, this compound impacts cell polarity, contraction, and actin cytoskeleton reorganization . This can lead to changes in cell morphology and function, particularly in the context of stem cell cultures .

Result of Action

The inhibition of ROCK by this compound has several molecular and cellular effects. It promotes the survival of human embryonic stem cells during dissociation by stabilizing E-cadherin and improves cell attachment . It also enhances the efficiency of reprogramming human somatic cells to induced pluripotent stem cells (iPSCs) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can significantly impact its effectiveness . Additionally, the specific cell culture conditions, including the presence of other growth factors and modulators, can also affect the action of this compound .

Analyse Biochimique

Biochemical Properties

Thiazovivin interacts with the enzyme Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a role in cell polarity, contraction, and actin cytoskeleton reorganization . This compound inhibits ROCK activity, which can have a significant impact on biochemical reactions within the cell .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It promotes the survival of human embryonic stem cells and improves cell attachment . It also increases the efficiency of reprogramming human somatic cells to induced pluripotent stem cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of ROCK, a key enzyme involved in cell polarity and actin cytoskeleton reorganization . This inhibition can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the Rho/ROCK pathway, a key signaling pathway in cells . It interacts with the enzyme ROCK, influencing metabolic flux and potentially affecting metabolite levels .

Transport and Distribution

Given its role as a ROCK inhibitor, it is likely to be distributed wherever ROCK is present within the cell .

Subcellular Localization

As a ROCK inhibitor, it is likely to be found wherever ROCK is localized within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le thiazovivin peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de divers intermédiaires chimiquesLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir le rendement souhaité du produit .

Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus importants et la garantie de mesures strictes de contrôle qualité pour maintenir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le thiazovivin subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de produits réduits.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, selon le produit souhaité.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés du this compound oxydé, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé d'outil pour étudier le rôle de la ROCK dans divers processus chimiques.

Industrie : Le this compound est utilisé dans la production de produits et de thérapies à base de cellules souches.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant sélectivement l'enzyme protéine kinase associée à la Rho-coiled-coil (ROCK). Cette inhibition perturbe la voie de signalisation de la ROCK, conduisant à des changements dans la polarité cellulaire, la contraction et la réorganisation du cytosquelette d'actine . Les cibles moléculaires du this compound comprennent ROCK1 et ROCK2, qui sont des régulateurs clés du cytosquelette .

Composés Similaires :

Y-27632 : Un autre inhibiteur de la ROCK qui est couramment utilisé dans les techniques de culture cellulaire.

Fasudil : Un inhibiteur de la ROCK utilisé dans le traitement des maladies cardiovasculaires.

Unicité du this compound : Le this compound se distingue par sa forte puissance et sa sélectivité pour la ROCK, ce qui en fait un outil précieux dans la recherche sur les cellules souches et la médecine régénérative . Sa capacité à améliorer la survie et l'efficacité du clonage des cellules souches pluripotentes humaines met en évidence ses propriétés uniques .

Applications De Recherche Scientifique

Enhancing Induced Pluripotent Stem Cell Generation

Thiazovivin significantly improves the reprogramming efficiency of somatic cells into iPSCs. A landmark study by Lin et al. demonstrated that this compound, when used in combination with other small molecules, increased the reprogramming efficiency of human fibroblasts by 200-fold compared to traditional methods . This enhancement is attributed to this compound's ability to stabilize E-cadherin, a crucial adhesion molecule that promotes cell-cell interactions essential for maintaining pluripotency .

Case Study: Human Fibroblast Reprogramming

- Objective : To evaluate the effectiveness of this compound in iPSC generation.

- Findings : The study found that this compound-treated fibroblasts exhibited higher expression levels of pluripotency markers (OCT4 and NANOG) and improved survival rates during reprogramming .

Improving Survival and Maintenance of Stem Cells

This compound not only enhances reprogramming but also improves the survival and self-renewal capabilities of embryonic stem cells. Research indicates that this compound treatment leads to better maintenance of stemness in stem-like cell populations, as evidenced by increased attachment rates and expression of pluripotency markers in bovine embryonic stem cells .

Case Study: Bovine Embryonic Stem Cells

- Objective : To assess the impact of this compound on bovine stem cell populations.

- Findings : The study revealed improved adhesion and higher expression of E-cadherin, leading to enhanced survival and self-renewal capabilities in treated groups compared to controls .

Applications in Corneal Endothelial Cells

This compound has shown potential in treating corneal diseases by improving the morphology and function of human corneal endothelial cells (HCECs). A study highlighted its effectiveness in inhibiting endothelial-to-mesenchymal transition (EndMT), which is crucial for maintaining corneal health .

Case Study: Human Corneal Endothelial Cells

- Objective : To investigate the effects of this compound on HCECs.

- Findings : Treatment with this compound led to significant upregulation of junction proteins and improved cell morphology, indicating its potential as a therapeutic agent for corneal diseases .

Clinical Implications in Hematopoietic Stem Cell Transplantation

Fate Therapeutics has developed a platform utilizing this compound to optimize hematopoietic stem cells (HSCs) for transplantation. Their approach aims to enhance engraftment and improve patient outcomes in hematologic malignancies through pharmacologic modulation of HSCs ex vivo .

Case Study: ProHema Clinical Trials

- Objective : To evaluate the clinical benefits of HSCs treated with this compound.

- Findings : Initial trials demonstrated improved engraftment rates and reduced incidence of complications such as graft-versus-host disease, showcasing the potential for this compound-modulated HSCs in clinical settings .

Summary Table: Applications of this compound

Comparaison Avec Des Composés Similaires

Y-27632: Another ROCK inhibitor that is commonly used in cell culture techniques.

Fasudil: A ROCK inhibitor used in the treatment of cardiovascular diseases.

Uniqueness of Thiazovivin: this compound stands out due to its high potency and selectivity for ROCK, making it a valuable tool in stem cell research and regenerative medicine . Its ability to enhance the survival and cloning efficiency of human pluripotent stem cells further highlights its unique properties .

Activité Biologique

Thiazovivin is a selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with a notable IC50 value of 0.5 μM. This compound has garnered attention for its significant role in enhancing the efficiency of stem cell reprogramming and promoting the survival of various cell types, particularly in the context of induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs).

This compound functions primarily by inhibiting ROCK activity, which is crucial for cytoskeletal dynamics and cellular adhesion. The inhibition of ROCK leads to enhanced cell-ECM (extracellular matrix) attachment via E-cadherin signaling, which is vital for maintaining stem cell pluripotency and promoting reprogramming efficiency.

Key Research Findings

- Reprogramming Efficiency : this compound significantly improves the reprogramming efficiency of fibroblasts into iPSCs when used in combination with other small molecules such as SB 431542 and PD 0325901. This combination has been shown to enhance the generation of iPSCs from somatic cells, making it a valuable tool in regenerative medicine .

- Survival of Human ESCs : The compound has been demonstrated to improve the survival rates of human embryonic stem cells during trypsinization processes, which are critical for cell passage and manipulation in laboratory settings . This effect is attributed to its ability to enhance adhesion properties through E-cadherin regulation.

- Direct Reprogramming : In addition to its effects on iPSCs, this compound has been effective in directly reprogramming mouse embryonic fibroblasts into chemically induced neural stem cells when combined with other agents like Valproic acid and Purmorphamine .

Case Study 1: Induction of Pancreatic Progenitors

A study utilized a high-content screening approach to identify small molecules that could enhance differentiation into definitive endoderm (DE) and subsequently pancreatic progenitors. This compound was highlighted as a potent ROCK inhibitor that facilitated this differentiation process in both mouse and human embryonic stem cells. The results indicated that ROCK inhibition could simplify existing protocols for generating pancreatic progenitor cells, which are crucial for diabetes treatment .

Case Study 2: Maintenance of Stemness in Bovine Cells

Research involving bovine embryo-derived stem-like cells revealed that this compound improved the maintenance of stemness under chemically defined culture conditions. This finding emphasizes the compound's potential applicability beyond human cells, suggesting broader implications for agricultural biotechnology and livestock improvement .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Reprogramming Efficiency | Enhanced iPSC generation | ROCK inhibition increases cellular adhesion and signaling pathways associated with pluripotency |

| ESC Survival | Improved survival during trypsinization | Enhanced E-cadherin-mediated adhesion |

| Neural Stem Cell Induction | Direct reprogramming from fibroblasts | Combination with other small molecules facilitates conversion |

| Endoderm Differentiation | Induction of pancreatic progenitors | ROCK inhibition promotes definitive endoderm formation |

Propriétés

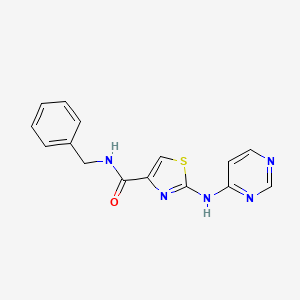

IUPAC Name |

N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBKQCZBPPCLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673091 | |

| Record name | Thiazovivin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226056-71-8 | |

| Record name | Thiazovivin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.